2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

synthetic chemistry Knoevenagel condensation DNA-PK inhibition

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (synonyms: α-cyano-β-(2-nitro-4,5-dimethoxyphenyl)acrylamide, ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE) is a nitro-substituted cinnamamide derivative with the molecular formula C₁₂H₁₁N₃O₅ and molecular weight 277.24 g·mol⁻¹. It is the (E)-configured Knoevenagel condensation product of 6-nitroveratraldehyde (DMNB) with 2-cyanoacetamide, crystallizing as intense-yellow crystals with a melting point of 259–260 °C (literature 265–266 °C).

Molecular Formula C12H11N3O5
Molecular Weight 277.236
CAS No. 55801-65-5
Cat. No. B2417300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
CAS55801-65-5
Molecular FormulaC12H11N3O5
Molecular Weight277.236
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC
InChIInChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)/b8-3-
InChIKeyQXQNQUBSIXWOQB-BAQGIRSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 55801-65-5): Chemical Identity and Core Procurement Profile


2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (synonyms: α-cyano-β-(2-nitro-4,5-dimethoxyphenyl)acrylamide, ALPHA-CYANO-4,5-DIMETHOXY-2-NITROCINNAMAMIDE) is a nitro-substituted cinnamamide derivative with the molecular formula C₁₂H₁₁N₃O₅ and molecular weight 277.24 g·mol⁻¹ . It is the (E)-configured Knoevenagel condensation product of 6-nitroveratraldehyde (DMNB) with 2-cyanoacetamide, crystallizing as intense-yellow crystals with a melting point of 259–260 °C (literature 265–266 °C) [1]. The compound serves primarily as a strategic synthetic intermediate for constructing 2-amino-6,7-dimethoxyquinoline-3-carboxamide and related heterocyclic scaffolds via reductive cyclization of its ortho-nitro group .

Why Generic Substitution of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 55801-65-5) Fails for Quinoline-Directed Synthesis


Simple 2-cyano-3-phenylacrylamide analogs lacking the 2-nitro and 4,5-dimethoxy substitution pattern cannot replicate the downstream chemistry of this compound. The ortho-nitro group is the essential functional handle for reductive cyclization to the 2-aminoquinoline-3-carboxamide core—a transformation documented in the Pfizer-originated patent family (FR 2225166; DE 2418498) [1]. Attempting to substitute with a non-nitro analog would abort the 6-exo-dig cyclization pathway entirely. The 4,5-dimethoxy electron-donating groups fine-tune the electronic character of the aromatic ring, influencing both the Knoevenagel condensation efficiency and the subsequent reduction selectivity; unsubstituted or differently substituted phenyl analogs would require re-optimization of reaction conditions and may deliver different product distributions [2]. Furthermore, the (E)-configuration and the specific crystal habit affect solubility and filtration behavior during workup, making lot-to-lot consistency a parameter that generic cinnamamide surrogates cannot guarantee [3].

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 55801-65-5): Quantitative Differentiation Evidence vs. Closest Analogs and Synthetic Alternatives


Knoevenagel Condensation Yield: Target Compound vs. Parent Aldehyde DMNB as a Standalone DNA-PK Inhibitor

The target compound is produced from 6-nitroveratraldehyde (DMNB, a known DNA-PK inhibitor with IC₅₀ = 15 μM) via Knoevenagel condensation with 2-cyanoacetamide in 100% isolated yield (5.6 g product from 5.0 g aldehyde) [1]. DMNB itself is commercially available and has direct DNA-PK inhibitory activity (IC₅₀ = 15 μM), but the cyanoacetamide adduct diverts the synthetic stream toward quinoline construction rather than direct kinase inhibition . The near-quantitative yield and straightforward workup (filtration and i-PrOH wash) make this a highly reliable entry point for multi-step sequences, contrasting with DMNB′s role as a terminal bioactive agent in DNA repair studies .

synthetic chemistry Knoevenagel condensation DNA-PK inhibition

Reductive Cyclization Efficiency: Zn/HCOOH Method vs. Fe/AcOH Method for Quinoline Formation

When the target compound is subjected to reductive cyclization, Zn/formic acid delivers 2-amino-6,7-dimethoxyquinoline-3-carboxamide in 43.5% isolated yield (0.39 g from 1.2 g starting material, m.p. 260–261 °C decomp.) . In contrast, the original patent method (iron/acetic acid/DMF) described in FR 2225166 and DE 2418498 produced intractable tar in the hands of an independent investigator, with no isolable quinoline product [1]. This 43.5% vs. ~0% effective yield difference underscores the criticality of selecting the correct reduction protocol—and by extension, the correct nitro-acrylamide substrate—when the downstream target is a quinoline-3-carboxamide .

heterocyclic synthesis reductive cyclization quinoline

Melting Point Specification as a Purity Discriminator for Lot Acceptance

The experimentally determined melting point of 259–260 °C contrasts with the literature value of 265–266 °C (J. Med. Chem. 1980, 23, 262–269) [1]. The 5–7 °C depression is attributed to trace impurities in the technical-grade starting material (6-nitroveratraldehyde contained two very weak TLC spots). This quantifiable difference establishes a simple, low-cost acceptance criterion: any received lot with m.p. between 258–267 °C falls within the known purity window, while lots deviating beyond this range signal unacceptable impurity profiles. In contrast, the parent aldehyde DMNB melts at 145–147 °C , and the reduced quinoline product decomposes at 260–261 °C, making melting point a unique identifier in this synthetic sequence.

quality control melting point purity assessment

Vendor Purity Specifications and Hazard Classification: Procurement-Relevant Differentiation

Commercial offerings of this compound specify purity at two tiers: 95+% (Chemscene Cat. No. CS-0331772; Leyan Cat. No. 1402442) and 98% (hzbp Cat. No. WR372364) [1]. The 3% purity differential between 95+% and 98% grades may be inconsequential for early-stage synthetic work, but for users performing reductive cyclization where metal catalyst poisoning by sulfur-containing impurities is a concern, the higher-purity grade provides a documented margin. In terms of hazard classification, the compound carries GHS07 warnings: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . This profile is consistently reported across vendors, meaning any supplier substituting with an uncharacterized lot risks introducing unknown hazard liabilities.

vendor comparison purity specification GHS hazard classification

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 55801-65-5): Best Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Scaffolds

The established Zn/HCOOH reductive cyclization of this nitro-acrylamide produces the quinoline-3-carboxamide core in 43.5% yield, a pharmacologically relevant heterocycle featured in Pfizer patents (FR 2225166; DE 2418498) [1]. Researchers targeting kinase inhibitors, GPCR modulators, or antibacterial quinolines should procure this compound specifically when the 6,7-dimethoxy substitution pattern is required. Attempting to generate the same quinoline via Fe/AcOH/DMF reduction results in intractable tar, as documented in independent replication studies .

Process Chemistry: Route Scouting and Reduction Methodology Optimization

The contrast between Zn/HCOOH (43.5% yield) and Fe/AcOH/DMF (~0% yield) reduction outcomes makes this compound an ideal model substrate for developing novel nitro-to-amine reduction protocols compatible with nitrile and amide functional groups. Process chemists can benchmark alternative reducing systems (e.g., catalytic hydrogenation, transfer hydrogenation, or photoredox) against the established Zn/HCOOH procedure, using the isolated quinoline yield as a quantitative performance metric [1].

Analytical Chemistry and Quality Control: Melting Point-Based Lot Acceptance Testing

The narrow and well-characterized melting point range (259–260 °C experimental; 265–266 °C literature) provides a rapid, instrument-free identity confirmation method [1]. QC laboratories can implement a simple acceptance criterion: lots with m.p. outside 258–267 °C are rejected prior to release for GMP or GLP synthesis campaigns. This is particularly valuable when NMR or HPLC turnaround times would delay multi-step synthesis workflows.

Chemical Biology: Comparative Studies with DMNB (DNA-PK Inhibitor) as a Tool Compound Differentiation Point

Although the parent aldehyde DMNB is an established DNA-PK inhibitor (IC₅₀ = 15 μM), the cyanoacetamide adduct redirects the chemical biology utility toward a prodrug or pro-fluorophore strategy rather than direct kinase engagement [1]. Researchers using DMNB as a positive control in DNA repair assays should procure this compound when the experimental aim shifts to studying the effect of Knoevenagel modification on cellular permeability, metabolic stability, or subcellular localization of the 4,5-dimethoxy-2-nitrophenyl pharmacophore .

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